molecular formula C19H26N4O3S B7011885 N-[(3-ethylsulfonylphenyl)methyl]-7,7-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide

N-[(3-ethylsulfonylphenyl)methyl]-7,7-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide

Cat. No.: B7011885
M. Wt: 390.5 g/mol
InChI Key: RZFTYXKBGOCJTG-UHFFFAOYSA-N
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Description

N-[(3-ethylsulfonylphenyl)methyl]-7,7-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazoloazepine core with an ethylsulfonylphenyl moiety, making it an interesting subject for synthetic and application-based research.

Properties

IUPAC Name

N-[(3-ethylsulfonylphenyl)methyl]-7,7-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-4-27(25,26)16-7-5-6-14(8-16)10-20-18(24)23-12-15-11-21-22-17(15)9-19(2,3)13-23/h5-8,11H,4,9-10,12-13H2,1-3H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFTYXKBGOCJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)CNC(=O)N2CC3=C(CC(C2)(C)C)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethylsulfonylphenyl)methyl]-7,7-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazoloazepine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazoloazepine ring system.

    Introduction of the Ethylsulfonylphenyl Group: This can be achieved through a nucleophilic substitution reaction where the ethylsulfonylphenyl group is introduced to the pyrazoloazepine core.

    Final Coupling: The final step involves coupling the intermediate with a carboxamide group, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to lower the activation energy and increase the reaction rate.

    Purification Techniques: Such as crystallization, distillation, or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

    Electrophiles: For substitution reactions, reagents like halogens or nitro groups can be used under acidic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation of the ethylsulfonyl group.

    Amines: From reduction of the carboxamide group.

    Substituted Aromatics: From electrophilic substitution on the aromatic ring.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: Its unique structure may allow it to act as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.

    Receptor Binding: It may interact with biological receptors, making it useful in drug discovery.

Medicine

    Pharmacological Studies: Investigating its potential as a therapeutic agent for various diseases.

    Drug Development: As a lead compound for the development of new drugs.

Industry

    Material Science: Its unique properties might be exploited in the development of new materials.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism by which N-[(3-ethylsulfonylphenyl)methyl]-7,7-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide exerts its effects involves:

    Molecular Targets: It may target specific enzymes or receptors, inhibiting their activity.

    Pathways: The compound could interfere with metabolic or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-methylsulfonylphenyl)methyl]-7,7-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide
  • N-[(3-ethylsulfonylphenyl)methyl]-6,6-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide

Uniqueness

  • Structural Features : The presence of the ethylsulfonyl group and the specific positioning of the carboxamide group make it unique.
  • Reactivity : Its reactivity profile differs due to the specific functional groups present.
  • Applications : Its potential applications in various fields highlight its versatility compared to similar compounds.

This detailed overview provides a comprehensive understanding of N-[(3-ethylsulfonylphenyl)methyl]-7,7-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide, covering its synthesis, reactions, applications, and unique features

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